molecular formula C13H12N2O3S B270288 2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide

2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide

Cat. No.: B270288
M. Wt: 276.31 g/mol
InChI Key: WBMAWMWOMYDFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide is an organic compound that features a sulfonyl group attached to a phenyl ring and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide typically involves the reaction of phenylsulfonyl chloride with 2-pyridinylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridinylacetamide moiety can interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide is unique due to its combination of a sulfonyl group, phenyl ring, and pyridinylacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H12N2O3S/c16-13(15-12-8-4-5-9-14-12)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)

InChI Key

WBMAWMWOMYDFGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2

solubility

41.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.